(R)-(-)-1-Cyclohexylethylamine

Catalog No.
S1900268
CAS No.
5913-13-3
M.F
C8H17N
M. Wt
127.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-1-Cyclohexylethylamine

CAS Number

5913-13-3

Product Name

(R)-(-)-1-Cyclohexylethylamine

IUPAC Name

(1R)-1-cyclohexylethanamine

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

InChI

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3/t7-/m1/s1

InChI Key

XBWOPGDJMAJJDG-SSDOTTSWSA-N

SMILES

CC(C1CCCCC1)N

Canonical SMILES

CC(C1CCCCC1)N

Isomeric SMILES

C[C@H](C1CCCCC1)N

(R)-(-)-1-Cyclohexylethylamine is an optically active primary amine with the molecular formula C8H17N and a molecular weight of 127.2273 g/mol . Its structure consists of a cyclohexane ring attached to an ethylamine group, with the amine group in the R configuration. At room temperature, it exists as a liquid .

The IUPAC name for this compound is (R)-1-cyclohexylethan-1-amine. Its chemical structure can be represented as:

text
NH2 | H3C-C-H | C6H11

(R)-(-)-1-Cyclohexylethylamine itself does not have a well-defined biological mechanism of action. However, its chiral amine group can interact with other molecules in a stereoselective manner, meaning it can selectively bind to one enantiomer of another molecule due to its own chirality. This property makes it a valuable tool in asymmetric synthesis, where the goal is to produce one enantiomer of a product in excess over the other [].

(R)-(-)-1-Cyclohexylethylamine is a flammable liquid and should be handled with appropriate precautions. It may be harmful if inhaled, ingested, or absorbed through the skin []. Specific data on its toxicity is not readily available. Always consult the safety data sheet (SDS) before handling this compound and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

Organic Synthesis

(R)-(-)-1-Cyclohexylethylamine serves as a building block in organic synthesis for the preparation of more complex molecules. Here's an example:

  • Synthesis of chiral benzylidene derivatives: It reacts with benzaldehyde to form (R)-(-)-benzylidene(1-cyclohexylethyl)amine. This chiral intermediate finds use in the synthesis of other chiral compounds Source: Thermo Fisher Scientific Chemicals: .

Chiral Chromatography

The chiral nature of (R)-(-)-1-Cyclohexylethylamine makes it useful in the field of chromatography:

  • Stationary phase for resolving racemic mixtures: When derivatized and immobilized on a solid support, (R)-(-)-1-cyclohexylethylamine can act as a stationary phase for high-performance liquid chromatography (HPLC). This allows separation of racemic mixtures (compounds with equal amounts of R and S enantiomers) into their individual R and S forms Source: Sigma-Aldrich: .
, typical of primary amines:

  • Condensation with aldehydes: It reacts with benzaldehyde to form benzylidene(1-cyclohexylethyl)amine .
  • Amide formation: The compound can react with acid chlorides to form amides. For example, it reacts with p-nitro-25,26,27-tripropoxy-28-carboxymethoxycalixarene acid chloride to form an amide product .
  • Borane complex formation: When reacted with borane dimethylsulfide, it forms crystals of (R)-N-1-cyclohexylethylamine-borane complex .

(R)-(-)-1-Cyclohexylethylamine finds applications in various fields:

  • Organic Synthesis: It serves as a chiral building block in the synthesis of more complex molecules, particularly in the preparation of calixarenes .
  • Pharmaceutical Industry: Chiral amines like this compound are often used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
  • Ligand Development: It can be used in the development of chiral ligands for asymmetric catalysis.
  • Materials Science: The compound is utilized in the synthesis of advanced materials, such as functionalized calixarenes .

The interaction of (R)-(-)-1-Cyclohexylethylamine with other molecules has been studied in various contexts:

  • Calixarene Complexation: It forms amide linkages with functionalized calixarenes, leading to the creation of complex supramolecular structures .
  • Borane Complexation: The compound forms stable complexes with borane, resulting in crystalline products .

Similar Compounds

Several compounds share structural similarities with (R)-(-)-1-Cyclohexylethylamine:

  • (S)-(+)-1-Cyclohexylethylamine: The enantiomer of the title compound, differing only in its stereochemistry .
  • Cyclohexylamine: A simpler analog lacking the methyl group on the α-carbon.
  • 1-Phenylethylamine: A related chiral amine where the cyclohexyl group is replaced by a phenyl group.
  • 2-Aminocyclohexanol: Another cyclic amine with an additional hydroxyl group.

The uniqueness of (R)-(-)-1-Cyclohexylethylamine lies in its specific stereochemistry and the combination of a cyclohexyl group with a chiral ethylamine moiety. This structure provides a balance of steric bulk and chirality, making it particularly useful in asymmetric synthesis and as a resolving agent for racemic mixtures.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (88.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Dates

Modify: 2023-08-16

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